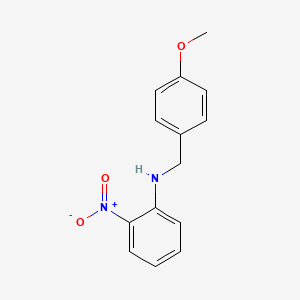

N-(4-methoxybenzyl)-2-nitroaniline

Vue d'ensemble

Description

N-(4-Methoxybenzyl)-2-nitroaniline is an organic compound characterized by the presence of a methoxybenzyl group attached to a nitroaniline core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzyl)-2-nitroaniline typically involves the nitration of aniline derivatives followed by the introduction of the methoxybenzyl group. One common method includes the nitration of 2-nitroaniline, followed by a nucleophilic substitution reaction with 4-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled

Activité Biologique

N-(4-Methoxybenzyl)-2-nitroaniline is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the following steps:

- Nitration : The starting material, an appropriate aniline derivative, undergoes nitration to introduce the nitro group.

- Methoxybenzylation : The nitrated intermediate is reacted with 4-methoxybenzyl chloride in the presence of a base.

- Purification : The final product is purified through recrystallization or chromatography.

This compound has a molecular formula of and exhibits both hydrophilic and lipophilic characteristics due to its functional groups.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For example, studies have shown that it has a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

Cytotoxicity

The compound has been evaluated for cytotoxic effects on human cell lines. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells, with IC50 values indicating effective cytotoxicity at micromolar concentrations.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism.

- Reactive Oxygen Species (ROS) Generation : The nitro group can undergo reduction within biological systems, leading to the generation of reactive intermediates that can damage cellular components.

- Cell Membrane Disruption : The lipophilic nature allows it to integrate into cell membranes, disrupting their integrity.

Case Studies

- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as a therapeutic agent.

- Cytotoxicity Assessment : A recent investigation assessed the cytotoxic effects on various cancer cell lines. Results showed that the compound induced apoptosis through caspase activation pathways, suggesting its potential role in cancer therapy.

- Toxicological Evaluation : A comprehensive toxicological study examined the effects of prolonged exposure in animal models. Findings revealed dose-dependent increases in liver enzymes, indicating possible hepatotoxicity at high concentrations.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

N-(4-methoxybenzyl)-2-nitroaniline serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it valuable in developing new compounds. For instance, it can undergo nucleophilic substitution reactions to produce various derivatives that are essential in pharmaceutical chemistry .

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Product Example | Yield (%) |

|---|---|---|

| Reduction | N-(4-methoxybenzyl)-2-aminoaniline | 85 |

| Substitution | Various substituted derivatives | Varies |

| Oxidation | N-(4-formylbenzyl)-2-nitroaniline | 70 |

Biological Applications

Pharmaceutical Intermediate

Research has indicated that this compound may exhibit biological activity, making it a candidate for pharmaceutical development. Its derivatives have been explored for potential antiplasmodial activity, which is critical in the fight against malaria. Studies have shown that certain derivatives can significantly suppress the growth of Plasmodium berghei, indicating their potential as lead compounds for antimalarial drugs .

Case Study: Antiplasmodial Activity

A study synthesized several derivatives of this compound and tested them against Plasmodium berghei. The results demonstrated that specific derivatives exhibited over 90% suppression at effective doses, highlighting their potential therapeutic applications .

Material Science

Electro-Optical Applications

In material science, this compound has been investigated for its electro-optical properties when doped into liquid crystals. The incorporation of this compound into liquid crystal systems has been shown to decrease the threshold voltage required for operation and improve response times, making it suitable for applications in display technologies .

Table 2: Electro-Optical Properties of Doped Liquid Crystals

| Compound | Threshold Voltage (V) | Fall Time (ms) |

|---|---|---|

| Pure Liquid Crystal E7 | 5.0 | 25 |

| 1% this compound Doped E7 | 3.5 | 5 |

Analyse Des Réactions Chimiques

Nitration and Acetylation Reactions

Nitroaniline derivatives often undergo nitration or acetylation to modify substituents. For example:

-

Example : In the synthesis of 4-fluoro-2-methoxy-5-nitroaniline ( ), acetylation of 4-fluoro-2-methoxyaniline with acetic anhydride in acetic acid yields the acetamide intermediate. Subsequent nitration with fuming nitric acid introduces a nitro group at the 5-position.

-

Inference : If N-(4-methoxybenzyl)-2-nitroaniline were subjected to similar conditions, further nitration might occur at available positions (e.g., para to existing substituents).

| Reaction Type | Conditions | Outcome | Yield |

|---|---|---|---|

| Acetylation | Acetic anhydride, 90°C | N-acetyl intermediate | 87–98% |

| Nitration | Fuming HNO₃, 0–5°C | Introduction of nitro group | 78–87% |

Hydrolysis and Cyclization

Nitroacetanilide derivatives are commonly hydrolyzed to release free anilines. Additionally, nitro groups can participate in cyclization:

-

Example : N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide undergoes hydrolysis in HCl/methanol to yield 4-fluoro-2-methoxy-5-nitroaniline ( ).

-

Cyclization : Deprotonated N-(2,4-dinitrophenyl)amino acids cyclize to form benzimidazole-N-oxides under basic conditions ( ).

| Reaction Type | Conditions | Product | Notes |

|---|---|---|---|

| Hydrolysis | HCl, reflux | Free aniline | ~74% yield |

| Cyclization | Basic conditions | Benzimidazole derivatives | Gas-phase analogs observed |

Functional Group Reactivity

Key functional groups in this compound and their expected reactivity:

-

Nitro group (NO₂) : Electrophilic substitution hindered; may undergo reduction to amine under catalytic hydrogenation (e.g., Raney Ni/H₂, as in ).

-

Methoxy group (OCH₃) : Directs electrophilic substitution to ortho/para positions.

-

Benzyl group (CH₂C₆H₄OCH₃) : Potential for hydrogenolysis or oxidative cleavage.

Research Gaps and Recommendations

No direct studies on this compound were identified in the provided sources. Future work could explore:

Propriétés

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-19-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16(17)18/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPVHDQLXCJUOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387821 | |

| Record name | N-(4-methoxybenzyl)-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6113-65-1 | |

| Record name | N-(4-methoxybenzyl)-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-METHOXYBENZYL)-2-NITROANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.